Clofexamide

Catalog No.
S524010
CAS No.
1223-36-5
M.F
C14H21ClN2O2
M. Wt
284.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clofexamide

CAS Number

1223-36-5

Product Name

Clofexamide

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide

Molecular Formula

C14H21ClN2O2

Molecular Weight

284.78 g/mol

InChI

InChI=1S/C14H21ClN2O2/c1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13/h5-8H,3-4,9-11H2,1-2H3,(H,16,18)

InChI Key

UORGKWWJEQDTGX-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl

solubility

Soluble in DMSO

Synonyms

Clofexamide; ANP 246; ANP-246; ANP246; IEM 455; IEM-455; IEM455; NP 246; NP-246; NP246; Amichlophene

Canonical SMILES

CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl

The exact mass of the compound Clofexamide is 284.13 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Clofexamide, also known as amichlophene, is a chemical compound with the molecular formula C₁₄H₂₁ClN₂O₂. It is classified as an antidepressant and has been utilized in various therapeutic contexts, primarily for its antihistaminic properties. Clofexamide acts as a histamine H1 receptor antagonist, which helps mitigate allergic responses by blocking the action of histamine, a substance in the body that contributes to allergic symptoms .

That are crucial for its pharmacological activity. The primary reaction involves its interaction with histamine receptors, specifically the H1 receptor. By binding to these receptors, clofexamide inhibits the physiological effects of histamine, which include vasodilation and increased vascular permeability. Additionally, studies have shown that clofexamide can be metabolized in the liver, leading to various metabolites that may influence its efficacy and safety profile .

Clofexamide exhibits significant biological activity as an antidepressant and antihistamine. Its mechanism of action involves the inhibition of histamine H1 receptors, which is beneficial in treating conditions such as allergic rhinitis and other allergy-related symptoms . Furthermore, clofexamide has been explored for its potential neuroprotective effects and its ability to modulate neurotransmitter systems, contributing to its antidepressant properties .

  • Formation of Intermediate: React p-chlorophenol with diethylaminoethyl chloride.
  • Acylation: Acylate the intermediate using acetic anhydride.
  • Purification: Purify the final product through recrystallization or chromatography.

This method allows for a relatively straightforward synthesis of clofexamide with high yields .

Clofexamide has several applications in clinical settings:

  • Antidepressant Therapy: Used to alleviate symptoms of depression.
  • Antihistaminic Treatment: Effective in managing allergic reactions and conditions such as allergic rhinitis.
  • Potential Neuroprotective Agent: Research suggests it may have protective effects on neuronal health under certain conditions .

Clofexamide has been studied for its interactions with various biological targets. Notably, it shows affinity for histamine receptors and has been investigated for potential interactions with neurotransmitter systems such as serotonin and norepinephrine pathways. These interactions are crucial for understanding both its therapeutic effects and potential side effects .

Moreover, studies have indicated that clofexamide may influence the metabolism of other drugs due to its effect on liver enzymes, which could lead to altered pharmacokinetics when used in combination therapies .

Clofexamide shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

CompoundStructure/FormulaPrimary UseUnique Features
ClofexamideC₁₄H₂₁ClN₂O₂Antidepressant & AntihistamineDual action on H1 receptors; neuroprotective potential
DiphenhydramineC₁₅H₁₄ClNAntihistaminePrimarily used for allergy relief; sedative effects
CetirizineC₂₁H₂₅ClN₂OAntihistamineSelective H1 receptor antagonist; less sedation
FluoxetineC₁₇H₁₈F₃NAntidepressantSelective serotonin reuptake inhibitor; different mechanism

Clofexamide's unique positioning lies in its combined antidepressant and antihistaminic properties, making it versatile compared to other compounds primarily focused on either action alone.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

284.1291556 g/mol

Monoisotopic Mass

284.1291556 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

071P4J77HF

Related CAS

3482-74-4 (mono-hydrochloride)

Other CAS

1223-36-5

Wikipedia

Clofexamide

Dates

Last modified: 07-15-2023
1: Kigasawa K, Tanaka M, Shimizu H, Saito M. [Determination of clofexamide and its metabolites in plasma by gas chromatography]. Yakugaku Zasshi. 1982 Apr;102(4):343-6. Japanese. PubMed PMID: 7131249.
2: Koudela K, Mráz L. [Assessment and testing of the effect and tolerance of Perclusone Salbe (author's transl)]. Acta Chir Orthop Traumatol Cech. 1981 Aug;48(4):349-53. Czech. PubMed PMID: 6457493.
3: Kruszewska A, Langwiński R. [Preliminary pharmacological investigations of six new p-chlorphenoxyacetic acid derivatives (author's transl)]. Ann Univ Mariae Curie Sklodowska Med. 1979;34:259-68. Polish. PubMed PMID: 122234.
4: Irino O, Tateishi M, Fukawa K. Studies on absorption, biotransformation and excretion of drug. 1. Metabolites of clofexamide in rat. Chem Pharm Bull (Tokyo). 1972 Jan;20(1):47-55. PubMed PMID: 5014546.
5: Reinicke C, Helbing M, Klingenfeld U, Lasaroff I, Wessel G. [Comparative studies on the bioavailability of various drug forms of phenylbutazone and clofezone (Perclusone)]. Pharmazie. 1984 Dec;39(12):824-7. German. PubMed PMID: 6241720.

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